N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
N-(4-Chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide moiety linked to a 4-chlorobenzyl chain. Its molecular formula is C₁₇H₁₄ClN₃O₂S, with a molar mass of 367.83 g/mol . The compound belongs to the thiadiazole class, known for diverse biological activities, including herbicidal and antimicrobial effects. Structural features such as the electron-donating methoxy group and electron-withdrawing chloro-substituted benzyl chain likely influence its physicochemical properties and bioactivity .
Properties
Molecular Formula |
C17H14ClN3O2S |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-14-8-4-12(5-9-14)15-16(24-21-20-15)17(22)19-10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H,19,22) |
InChI Key |
JQMLIRKATYZDEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl group undergoes nucleophilic aromatic substitution under controlled conditions. Key reactions include:
-
Chlorine displacement with amines (e.g., piperidine) in polar aprotic solvents (DMF/DMSO) at 80–100°C, yielding secondary amine derivatives.
-
Methoxylation via reaction with sodium methoxide in methanol under reflux, replacing chlorine with methoxy groups.
Electrophilic Addition and Ring Modifications
The thiadiazole ring participates in electrophilic reactions:
-
Sulfur oxidation with hydrogen peroxide (H₂O₂) or m-CPBA forms sulfoxide (at 0–5°C) or sulfone derivatives (at 25°C) .
-
Ring-opening reactions occur with strong reducing agents (e.g., LiAlH₄), converting the thiadiazole into a dithiolane intermediate.
Hydrolysis Reactions
The carboxamide moiety undergoes hydrolysis under varying conditions:
| Condition | Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid | None | 72 | |
| 2M NaOH, 80°C | Same as above | Phase-transfer agent | 85 |
Methoxyphenyl Demethylation
The 4-methoxyphenyl group undergoes acid-catalyzed demethylation (48% HBr, 110°C) to form a phenolic derivative, enhancing hydrogen-bonding capacity .
Amide Bond Reactivity
-
Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions.
-
Reductive alkylation : Using NaBH₃CN and formaldehyde to generate N-methylated analogs .
Comparative Reactivity Table
The compound’s reactivity differs from structurally related thiadiazoles:
Catalytic and Solvent Effects
-
Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
-
Solvent polarity : Reactions in DMSO show 20% faster kinetics than in THF due to improved stabilization of transition states.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate, particularly in medicinal chemistry where functional group transformations are critical for bioactivity modulation. The chlorobenzyl and methoxyphenyl groups provide distinct sites for targeted modifications, while the thiadiazole core enables both ring-specific and peripheral transformations.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Chemical Biology: The compound is used as a tool to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their biological activities are summarized below:
Key Research Findings
- Herbicidal Activity: The target compound exhibits 60% inhibition of rape (Brassica napus) growth at 100 µg/mL, outperforming analogues with trifluoromethyl or trimethoxyphenyl substituents, which showed ≤40% inhibition under the same conditions . Weak activity against barnyard grass (Echinochloa crus-galli) suggests selectivity for broadleaf weeds .
- Role of Substituents :
- The 4-methoxyphenyl group enhances herbicidal activity compared to unsubstituted phenyl or nitro-substituted analogues, likely due to improved electron density and lipophilicity .
- The 4-chlorobenzyl chain contributes to moderate bioavailability, whereas bulkier substituents (e.g., diphenylmethyl) reduce activity .
- Thiadiazole Isomerism : Compounds with 1,3,4-thiadiazole cores (e.g., ) exhibit distinct activity profiles (insecticidal/fungicidal) compared to 1,2,3-thiadiazoles, highlighting the importance of ring isomerism in target specificity .
Mechanistic Insights
- Electron Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance interaction with plant acetolactate synthase (ALS), a common herbicide target .
- Steric Hindrance : Bulky substituents at the carboxamide position reduce penetration into plant tissues, as seen in diphenylmethyl analogues with <20% activity .
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) involving condensation of appropriate aryl isocyanides, aldehydes, and amines. For example:
- Step 1: React 4-methoxyphenyl isocyanide with 4-chlorobenzylamine in a polar aprotic solvent (e.g., DMF) under reflux.
- Step 2: Introduce the thiadiazole core via cyclization using POCl₃ or thiourea derivatives at 80–100°C .
- Optimization: Use high-throughput screening to vary stoichiometry, temperature, and catalysts (e.g., proline in MeOH/H₂O) to maximize yield. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Purity: Use reversed-phase HPLC (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% formic acid. Compare retention times against standards .
- Structural Confirmation:
- NMR: ¹H NMR (DMSO-d₆) should show peaks for the 4-chlorobenzyl group (δ 4.5–4.7 ppm, singlet) and methoxyphenyl protons (δ 3.8 ppm, singlet) .
- HRMS: Confirm molecular ion [M+H]⁺ at m/z 415.05 (calculated for C₁₈H₁₅ClN₃O₂S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 μM suggest therapeutic potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Modification Sites:
- Thiadiazole Ring: Replace sulfur with oxygen (oxadiazole) to assess electronic effects on receptor binding .
- Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methoxyphenyl moiety to enhance metabolic stability .
- In Silico Modeling: Use AutoDock Vina to predict binding affinities to target proteins (e.g., cannabinoid receptors). Validate with molecular dynamics simulations (AMBER force field) .
Q. What strategies resolve contradictions in spectral data or biological reproducibility?
Methodological Answer:
- Spectral Discrepancies:
- Biological Variability:
Q. How can researchers improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: React with hydrochloric acid to form a hydrochloride salt, increasing aqueous solubility .
- Nanoparticle Formulation: Use PLGA nanoparticles (70–100 nm) prepared via solvent evaporation. Characterize encapsulation efficiency (>80%) via UV-Vis spectroscopy .
- Pharmacokinetics: Conduct LC-MS/MS analysis of plasma samples post-IV administration in rodents to calculate AUC and half-life .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
